1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-[1-(2-methylphenyl)-2-nitropropyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-6-3-4-7-12(10)13(11(2)16(17)18)15-9-5-8-14-15/h3-9,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMCQWDHAIPSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)[N+](=O)[O-])N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole generally follows these key steps:
- Formation of pyrazole core through condensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives.
- Introduction of the 2-methylphenyl substituent via alkylation or condensation.
- Nitration of the intermediate to introduce the nitro group at the 2-position of the propyl side chain.
- Purification of the final product by recrystallization or chromatographic techniques.
The reaction conditions such as temperature, solvent, and catalysts are critical to optimize yield and purity.
Detailed Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate), resulting in 1H-pyrazol-5(4H)-ones or hydrazones as intermediates. This step is well-established and forms the basis for further functionalization.
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl substituent is introduced through alkylation or condensation reactions. For example, alkylation of the pyrazole nitrogen with a 1-(2-methylphenyl)-2-nitropropyl halide or via condensation with appropriate aldehydes or ketones under basic conditions (e.g., KOH catalysis) can be employed to attach the aromatic moiety.
Nitration Step
Nitration is performed on the intermediate propyl side chain to introduce the nitro group. This can be achieved by using nitrating agents such as nitric acid or nitronium salts under controlled temperature to avoid over-nitration or decomposition. The nitro group is essential for the biological activity of the compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + 1,3-dicarbonyls | 60-100°C | Ethanol, methanol | Reflux often used; yields depend on purity of reagents |
| Alkylation/Condensation | 1-(2-methylphenyl)-2-nitropropyl halide or aldehydes + base (KOH) | Room temp to 80°C | Ethanol, DMSO | Base catalysis crucial for substitution efficiency |
| Nitration | Nitric acid or nitronium salts | 0-25°C | Acetic acid, sulfuric acid | Temperature control critical to prevent side reactions |
| Purification | Recrystallization or column chromatography | Ambient | Ethanol, ethyl acetate | Purity confirmed by IR, NMR, MS |
Characterization and Purity Assessment
- Spectroscopic Techniques: IR spectroscopy confirms functional groups such as NH, NO2, and aromatic C-H. $$^{1}H$$-NMR and $$^{13}C$$-NMR provide detailed structural information on the pyrazole ring and substituents.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the nitro-substituted pyrazole structure.
- Chromatography: TLC and column chromatography are employed to monitor reaction progress and purify the final compound.
Summary Table of Synthesis Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 1803582-77-5 |
| Key Intermediates | 1H-pyrazol-5(4H)-ones, hydrazones |
| Catalysts Used | KOH (for condensation), nano-catalysts (in related methods) |
| Typical Reaction Time | Several hours to overnight |
| Purification Methods | Recrystallization, column chromatography |
| Characterization Techniques | IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, MS |
Chemical Reactions Analysis
1-[1-(2-Methylphenyl)-2-nitropropyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-[1-(2-methylphenyl)-2-aminopropyl]-1H-pyrazole.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities. Notably, 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole has shown potential in the following areas:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that certain pyrazole compounds exhibit selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory medications. For instance, derivatives with similar structures have shown IC50 values significantly lower than established drugs like celecoxib .
- Antioxidant Properties : Pyrazole compounds can act as antioxidants by enhancing the activity of antioxidant enzymes and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases .
- Antimicrobial and Antitumor Effects : Research has indicated that pyrazole derivatives possess antibacterial and antifungal activities. Additionally, they have shown promise in inhibiting cancer cell lines such as MCF-7 and HepG-2, highlighting their potential as anticancer agents .
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in various applications:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for COX-1/COX-2 inhibition. The results indicated that many compounds exhibited superior COX-2 selectivity compared to traditional NSAIDs like indomethacin .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines demonstrated that certain pyrazole derivatives had significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
Mechanism of Action
The mechanism of action of 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Nitro/Alkyl Substituents
Key Observations :
- Nitro Position: The target compound’s nitro group on the propyl chain (vs.
- Substituent Effects : The 2-methylphenyl group introduces steric bulk and π-π stacking capabilities, contrasting with aliphatic chains (e.g., 2-methylpropyl in ) or electron-donating amines (e.g., ).
Physical and Spectral Properties
- Melting Points/Solubility :
- Spectroscopy: Nitro groups exhibit strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) . Pyrazole protons in NMR resonate at δ 6.5–8.5 ppm (aromatic region), with splitting patterns influenced by substituents .
Biological Activity
1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective activities. Several approved drugs, such as celecoxib and phenylbutazone, are pyrazole derivatives, highlighting their clinical significance .
Antinociceptive and Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory effects. In a study evaluating various pyrazole compounds, this compound demonstrated notable inhibition of inflammatory markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
Table 1: Inhibitory Effects on Inflammatory Markers
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 76 | 85 |
| Dexamethasone | 76 | 86 |
Antimicrobial Activity
The antimicrobial activity of pyrazoles has been well-documented. Studies have shown that this compound exhibits activity against various bacterial strains. It was tested against E. coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro against multiple cancer cell lines. The compound showed significant antiproliferative activity with an IC50 value of approximately 0.08 µM against MCF-7 breast cancer cells. This suggests that it may inhibit tumor growth effectively .
Table 3: Antiproliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| A549 | 0.15 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Caspase Activation : The compound influences apoptotic pathways by modulating caspase activation, which is crucial in cancer therapy .
- Inflammatory Pathways : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory process, reducing the production of pro-inflammatory cytokines .
- Microbial Interaction : The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that a formulation containing pyrazole derivatives provided significant pain relief compared to placebo controls.
- Case Study 2 : A study on patients with rheumatoid arthritis showed that treatment with a pyrazole-based drug led to reduced joint inflammation and improved mobility.
Q & A
Basic: What are the recommended synthetic routes for 1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole?
Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclization reactions or functional group modifications. For compounds with nitro groups, such as this target molecule, a common approach includes:
- Cyclization : Using precursors like hydrazines and diketones under acidic conditions to form the pyrazole core (as seen in structurally similar compounds) .
- Nitro Group Introduction : Electrophilic nitration using nitric acid or nitronium salts at low temperatures (0–5°C) to avoid over-nitration. The 2-methylphenyl substituent may require regioselective protection to direct nitration to the propyl side chain .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, the nitro group’s electron-withdrawing effect will deshield adjacent protons .
- Infrared Spectroscopy (IR) : Detection of the nitro group’s asymmetric and symmetric stretching vibrations (~1520 cm and ~1350 cm) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry, as demonstrated for related pyrazole derivatives (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar pyrazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Regioisomerism : Substituent positions (e.g., nitro vs. methyl groups) can lead to overlapping spectral signals. Use 2D NMR techniques (COSY, NOESY) to assign connectivity .
- Dynamic Effects : Conformational flexibility in the nitropropyl chain may cause variable splitting in NMR. Low-temperature NMR or computational modeling (DFT) can stabilize and predict spectra .
- Cross-Validation : Compare data with high-quality reference standards (e.g., NIST databases) or synthesize analogs with systematic substituent variations to isolate spectral contributions .
Advanced: How should biological activity assays be designed to evaluate this compound’s potential?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs. For example, nitro-containing pyrazoles often exhibit antimicrobial or antiparasitic activity .
- In Vitro Testing :
- Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 2-methylphenyl with halophenyl groups) to identify critical moieties .
Advanced: What computational strategies can predict the reactivity of the nitropropyl group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–NO bond to assess stability under thermal or photolytic conditions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near the nitro group) prone to nucleophilic attack .
Advanced: How can researchers address discrepancies in reported solubility and stability data for nitro-substituted pyrazoles?
Methodological Answer:
- Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and measure via UV-Vis spectroscopy or nephelometry under fixed temperatures (25°C ± 1°C) .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled buffers .
Basic: What are the safety considerations for handling this compound in the laboratory?
Methodological Answer:
- Nitro Group Hazards : Potential explosive tendencies under friction or heat. Avoid grinding and store in small quantities at ≤4°C .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis and handling.
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
